![molecular formula C11H15N5O2S B15245650 {[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid CAS No. 91338-68-0](/img/structure/B15245650.png)
{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid
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Overview
Description
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid is a chemical compound with the molecular formula C12H16N4O2S. It is known for its unique structure, which includes a purine base linked to a sulfanylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce thiols. Substitution reactions result in modified purine derivatives with new functional groups .
Scientific Research Applications
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities to acyclovir.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid is unique due to its sulfanylacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91338-68-0 |
---|---|
Molecular Formula |
C11H15N5O2S |
Molecular Weight |
281.34 g/mol |
IUPAC Name |
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C11H15N5O2S/c1-6(2)3-16-5-13-8-9(16)14-11(12)15-10(8)19-4-7(17)18/h5-6H,3-4H2,1-2H3,(H,17,18)(H2,12,14,15) |
InChI Key |
CMFBTERDHNLIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origin of Product |
United States |
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